Edoxaban is a direct, highly selective, reversible inhibitor of factor Xa (FXa), a key enzyme in the coagulation cascade. [] Edoxaban is classified as a non-vitamin K antagonist oral anticoagulant (NOAC). [, , , , , ] In scientific research, Edoxaban serves as a valuable tool for studying the coagulation cascade, investigating the role of FXa in various physiological and pathological processes, and developing new therapeutic strategies for thromboembolic disorders.
Edoxaban-d6 is a deuterated form of Edoxaban, an oral anticoagulant used primarily for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. The compound is notable for its role as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. Edoxaban-d6 is utilized in pharmacokinetic studies and analytical chemistry as an internal standard for quantifying Edoxaban levels using techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry.
Edoxaban-d6 is synthesized from Edoxaban, which is derived from various chemical precursors through complex synthetic pathways. The deuterated version incorporates deuterium atoms into its molecular structure, enhancing its stability and detection capabilities in analytical methods.
Edoxaban-d6 falls under the classification of anticoagulants, specifically as a direct Factor Xa inhibitor. It is categorized as a small molecule drug and is recognized under various chemical databases by its CAS number 1304701-57-2.
The synthesis of Edoxaban-d6 involves several key steps that typically include:
The synthesis process may utilize methods such as:
The molecular formula for Edoxaban-d6 is C20H22ClN3O4S, with deuterium replacing certain hydrogen atoms in the structure. The compound's structural features include:
The molecular weight of Edoxaban-d6 is approximately 429.92 g/mol. The presence of deuterium enhances the compound's mass spectral characteristics, making it easier to differentiate from non-deuterated forms during analysis.
Edoxaban-d6 can participate in various chemical reactions typical of small organic molecules, including:
The stability of Edoxaban-d6 under physiological conditions allows it to serve effectively as an internal standard in pharmacokinetic studies, where it helps quantify the concentration of Edoxaban in biological samples.
Edoxaban functions by inhibiting Factor Xa, which plays a crucial role in the coagulation cascade. By binding directly to Factor Xa, Edoxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and thrombus development.
Studies have shown that Edoxaban has a rapid onset of action and a predictable pharmacokinetic profile, making it suitable for once-daily dosing without routine monitoring.
Relevant data on Edoxaban-d6 can be found through various chemical databases and publications that detail its properties and applications.
Edoxaban-d6 is primarily used as an internal standard in quantitative analysis methods such as:
Additionally, its stable isotope nature allows researchers to track drug metabolism and pharmacodynamics effectively, contributing valuable insights into anticoagulant therapies.
Edoxaban-d6 (CAS 1304701-57-2) is a deuterium-labeled isotopologue of the anticoagulant edoxaban. Its molecular formula is C24H24D6ClN7O4S, with a molecular weight of 554.09 g/mol [2] [5] [8]. The structure features six deuterium atoms at the two N-methyl groups of the dimethylamino carbamoyl moiety, replacing all hydrogens with deuterium at these positions (denoted as bis(methyl-d3) [5] [9]. The SMILES notation explicitly shows the deuterium placement:O=C(C1=NC2=C(CN(CC2)C)S1)N[C@H]3[C@H](CC[C@@H](C3)C(N(C([2H])([2H])[2H])C([2H])([2H])[2H])=O)NC(C(NC4=CC=C(C=N4)Cl)=O)=O
[2] [8].
The isotopic labeling serves as a mass-tagging mechanism, increasing the molecular mass by 6.05 Da compared to unlabeled edoxaban (548.04 g/mol). This mass shift enables unambiguous distinction in mass spectrometry (MS)-based assays, facilitating quantitative bioanalysis and metabolic studies [9]. The chiral centers (1S,2R,4S) in the cyclohexyl backbone remain unchanged, preserving the parent compound's stereochemical integrity [5] [9].
Table 1: Structural Attributes of Edoxaban-d6
Property | Specification |
---|---|
Molecular Formula | C24H24D6ClN7O4S |
Molecular Weight | 554.09 g/mol |
Deuterium Positions | Two N-methyl groups (6 deuterium atoms) |
Stereochemistry | (1S,2R,4S)-configured cyclohexyl backbone |
Unlabeled CAS Registry | 480449-70-5 (Edoxaban) |
The synthesis of edoxaban-d6 employs late-stage deuterium incorporation to maximize isotopic purity and yield. The primary route involves reacting a key edoxaban precursor (containing a reactive amine group) with deuterated dimethylcarbamoyl chloride ([2H6]-dimethylamine derivative) [5] [9]. Alternative pathways may use reductive deuteration of an imine intermediate or hydrogen-deuterium exchange under catalytic conditions, though these are less common due to risks of incomplete labeling or stereochemical scrambling [9].
Deuterium incorporation efficiency is validated via liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Commercial batches exhibit isotopic purity ≥99.0%, with ≤1% protiated impurities confirmed by MS fragmentation patterns and 2H-NMR [2] [3] [9]. The synthetic process minimizes isotopic dilution by using deuterium-exclusive reagents and anhydrous conditions to prevent back-exchange with atmospheric moisture [9].
Critical Quality Control Metrics:
The deuterium labeling in edoxaban-d6 induces minimal alterations to its physicochemical properties, with deviations primarily attributable to isotopic mass effects rather than electronic changes. Key comparisons include:
The >10,000-fold selectivity for factor Xa inhibition is preserved in edoxaban-d6, confirming isotopic labeling does not alter bioactivity relevant to its use as an analytical tracer [2] [3]. However, minor differences in crystallization kinetics are noted: deuterated forms may exhibit slower crystal growth rates due to altered vibrational frequencies, potentially affecting solid-state morphology [9].
Table 3: Physicochemical Comparison of Edoxaban and Edoxaban-d6
Property | Edoxaban | Edoxaban-d6 | Analytical Method |
---|---|---|---|
Molecular Weight | 548.04 g/mol | 554.09 g/mol | High-resolution MS |
logP (calculated) | 1.14 | 1.29 | Chromatographic retention |
Hydrogen Bond Donors | 3 | 3 | NMR, IR |
Solubility in Water | <0.1 mg/mL (pH 7.4) | <0.1 mg/mL (pH 7.4) | USP dissolution testing |
C–D Bonds | None | 2 (6 deuterium atoms) | 2H-NMR, MS |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1